4-chloro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
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Overview
Description
4-chloro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group, a piperazine ring, a methoxyphenyl group, and a thiophene ring
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may interact with various receptors and enzymes, making it a candidate for studying biochemical pathways and mechanisms.
Medicine
In medicine, 4-chloro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide has potential applications in the treatment of neurological and psychiatric disorders. Its structure suggests it may act on serotonin or dopamine receptors, making it a candidate for antidepressant or antipsychotic drug development.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This involves the reaction of 4-methoxyphenylamine with a suitable piperazine derivative under controlled conditions.
Introduction of the Thiophene Ring: The next step involves the introduction of the thiophene ring. This can be achieved through a coupling reaction between the piperazine intermediate and a thiophene derivative.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core. This is typically done by reacting the intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophene moieties.
Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.
Substitution: The chloro group on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the chloro group.
Major Products
Oxidation: Products may include oxidized derivatives of the methoxyphenyl and thiophene rings.
Reduction: The primary product would be the corresponding amine derivative.
Substitution: Substituted benzamides with various nucleophiles replacing the chloro group.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. given its structure, the compound may interact with neurotransmitter receptors such as serotonin or dopamine receptors. It could act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
- 4-chloro-N-(1-(4-(4-methylphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
- 4-chloro-N-(1-(4-(4-hydroxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
Uniqueness
The uniqueness of 4-chloro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide lies in its specific substitution pattern, which may confer distinct pharmacological properties. The presence of the methoxy group on the phenyl ring can influence its binding affinity and selectivity for certain biological targets compared to its analogs.
Properties
IUPAC Name |
4-chloro-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O2S/c1-18(27-25(30)19-5-7-20(26)8-6-19)24(23-4-3-17-32-23)29-15-13-28(14-16-29)21-9-11-22(31-2)12-10-21/h3-12,17-18,24H,13-16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIFPKQYJNOTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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